molecular formula C9H8N2O4 B1274667 3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 878437-14-0

3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No. B1274667
M. Wt: 208.17 g/mol
InChI Key: GPXYVWJULSGVSI-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-(2-Furyl)propanoic acid . This compound is a white to brown crystalline powder . It is used in laboratory chemicals .


Synthesis Analysis

While specific synthesis methods for “3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid” are not available, there are methods for synthesizing similar compounds. For instance, 3-(2-furyl)acrylic acids can be synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid using various organocatalysts .


Molecular Structure Analysis

The molecular formula for 3-(2-Furyl)propanoic acid is C7H8O3 . The InChI Key is XLTJXJJMUFDQEZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(2-Furyl)propanoic acid is a white to brown crystalline powder . It has a molecular weight of 140.14 g/mol .

Scientific Research Applications

Field

This application falls under the field of Biomass Conversion and Biorefinery .

Application Summary

The compound 3-(2-furyl)acrylic acid and its novel-substituted derivatives have potential applications as sustainable chemical building units . These are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid .

Methods of Application

The synthesis process employs various organocatalysts. Piperidinium acetate is used as the catalyst to yield good to excellent isolated yields of the acrylic acids under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids are esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring are esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group is selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .

Results or Outcomes

The catalytic processes were optimized on various reaction parameters, and the synthesized compounds were characterized by FTIR, NMR (1H, 13C), and elemental analysis .

Safety And Hazards

3-(2-Furyl)propanoic acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-8(13)4-3-7-10-9(11-15-7)6-2-1-5-14-6/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXYVWJULSGVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390381
Record name 3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid

CAS RN

878437-14-0
Record name 3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid
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3-[3-(2-Furyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Citations

For This Compound
1
Citations
LG Maciel, AS Barbosa, EB de Alencar-Filho… - RSC Medicinal …, 2021 - pubs.rsc.org
The most widely used method for the control of the Aedes aegypti mosquito population is the chemical control method. It represents a time- and cost-effective way to curb several …
Number of citations: 6 pubs.rsc.org

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